Pyrazine, bromo-, 1-oxide
CAS No.: 88089-58-1
Cat. No.: VC8387536
Molecular Formula: C4H3BrN2O
Molecular Weight: 174.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88089-58-1 |
|---|---|
| Molecular Formula | C4H3BrN2O |
| Molecular Weight | 174.98 g/mol |
| IUPAC Name | 2-bromo-1-oxidopyrazin-1-ium |
| Standard InChI | InChI=1S/C4H3BrN2O/c5-4-3-6-1-2-7(4)8/h1-3H |
| Standard InChI Key | SJKWNHOVSKIHFG-UHFFFAOYSA-N |
| SMILES | C1=C[N+](=C(C=N1)Br)[O-] |
| Canonical SMILES | C1=C[N+](=C(C=N1)Br)[O-] |
Introduction
Structural and Molecular Characteristics
Pyrazine, bromo-, 1-oxide belongs to the diazine family, where two nitrogen atoms occupy para positions in the aromatic ring. The bromine substituent at one position and the oxygen atom in the N-oxide group at another introduce significant electronic perturbations. The molecular structure enhances electrophilic substitution reactivity at specific sites, particularly the carbon adjacent to the oxide group, due to electron-withdrawing effects .
The compound’s molecular weight is calculated as 189.99 g/mol, derived from its formula (C₄H₃BrN₂O). X-ray crystallography studies of analogous pyrazine derivatives suggest a planar ring structure with slight distortions caused by substituent steric and electronic interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of pyrazine, bromo-, 1-oxide typically involves sequential functionalization of the pyrazine core:
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Oxidation of Pyrazine: Pyrazine is first oxidized to pyrazine 1-oxide using peroxides or peracids. This step introduces the oxide group, which activates the ring for subsequent electrophilic substitution .
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Bromination: The N-oxide derivative undergoes bromination, often employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. Bromination preferentially occurs at the position ortho to the oxide group due to directed metallation effects .
Alternative routes include cyclization of α-amino ketones followed by oxidation and bromination, though these methods are less efficient .
Key Reactions
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Nucleophilic Substitution: The bromine atom serves as a leaving group, enabling nucleophilic displacement with amines or alkoxides to form substituted pyrazine oxides .
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Reduction: Catalytic hydrogenation reduces the N-oxide group to NH, yielding bromopyrazine derivatives. This reaction is critical for modifying biological activity .
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitate the introduction of aryl or alkyl groups at the brominated position, expanding utility in medicinal chemistry .
The bromine atom increases molecular polarity compared to unsubstituted pyrazine, reducing volatility and enhancing solubility in aprotic solvents .
Biological and Industrial Applications
Agrochemical Uses
In agrochemistry, the compound is a key intermediate in herbicides and fungicides. Its oxide group improves soil mobility, while bromine enhances persistence against microbial degradation .
Flavor and Fragrance Industry
Though less common than methylpyrazines, bromo derivatives contribute to savory flavor profiles in processed foods at low concentrations .
Comparative Analysis with Related Compounds
The table below contrasts pyrazine, bromo-, 1-oxide with structurally similar compounds:
The dual functionality of bromine and the oxide group in pyrazine, bromo-, 1-oxide distinguishes it from simpler derivatives, enabling versatile reactivity and niche applications .
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